(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-iodo-methoxyphenyl group attached to a diazinane-trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the iodination of a methoxyphenyl precursor, followed by the formation of the diazinane-trione core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in a halogenated derivative.
Scientific Research Applications
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5/c1-16-12(19)7(11(18)15-13(16)20)3-6-4-8(14)10(17)9(5-6)21-2/h3-5,17H,1-2H3,(H,15,18,20)/b7-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZKYMWPACKUFT-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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